N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Description

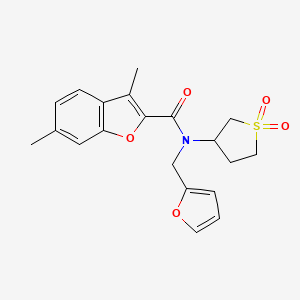

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core with 3,6-dimethyl substitutions, a 1,1-dioxidotetrahydrothiophen-3-yl group, and a furan-2-ylmethyl moiety on the carboxamide nitrogen.

Properties

Molecular Formula |

C20H21NO5S |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C20H21NO5S/c1-13-5-6-17-14(2)19(26-18(17)10-13)20(22)21(11-16-4-3-8-25-16)15-7-9-27(23,24)12-15/h3-6,8,10,15H,7,9,11-12H2,1-2H3 |

InChI Key |

RSWFXGGFQZSXPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CO3)C4CCS(=O)(=O)C4)C |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to a class of benzofuran derivatives known for their diverse biological activities. Its chemical structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 391.48 g/mol |

| CAS Number | Not specified |

| Boiling Point | 622.8 ± 55.0 °C (Predicted) |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) |

| pKa | -1.37 ± 0.20 (Predicted) |

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . A notable study demonstrated that similar benzofuran compounds exhibited significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Efficacy

In vitro testing of related benzofuran derivatives showed promising results against lung adenocarcinoma cells (A549). The IC50 values for these compounds ranged from 1.136 μM to higher concentrations depending on structural modifications. The presence of specific functional groups was found to enhance antiproliferative activity significantly .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCC1019 | A549 | 16.4 | Inhibition of AKT signaling pathway |

| Compound 7a | EAC | 0.46 | Induction of mitotic catastrophe |

| Compound X | Various | Varies | Selective inhibition of PLK1 |

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds with specific substitutions exhibit potent antibacterial activity.

Case Study: Antimicrobial Efficacy

A review highlighted that certain benzofuran derivatives demonstrated excellent antibacterial activity against multiple strains, with MIC values ranging from 0.78 to 6.25 µg/mL . The presence of hydroxyl groups at critical positions was essential for maintaining this activity.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 0.78 | Excellent |

| Compound B | Escherichia coli | 3.12 | Moderate |

| Compound C | Pseudomonas aeruginosa | No activity | None |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure, which allows for various interactions with biological targets. The SAR analysis indicates that:

- Functional Groups : The presence of carboxamide and hydroxyl groups enhances binding affinity and biological activity.

- Substituents : Modifications at specific positions on the benzofuran ring can significantly affect the potency against cancer and microbial targets.

Comparison with Similar Compounds

Key Observations:

Benzofuran Substitutions: The 3,6-dimethyl pattern in the target compound introduces steric bulk and electron-donating effects compared to 3-methyl analogs (e.g., ). This may alter binding affinity in hydrophobic pockets.

Amide Side Chains: Replacing furan-2-ylmethyl with 3-fluorobenzyl () adds a halogen atom, increasing lipophilicity (cLogP ~3.2 vs. The acetamide group in reduces steric hindrance compared to bulkier arylalkyl substituents.

Preparation Methods

Directed C–H Arylation Methodology

| Step | Conditions | Catalyst System | Yield (%) |

|---|---|---|---|

| 1 | Toluene, 100°C, 24h | Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv) | 78–85 |

| 2 | DMA, 120°C, 18h | PdCl₂ (5 mol%), Cu(OAc)₂ (1.5 equiv) | 82 |

Key observations:

Decarboxylation and Functionalization

Subsequent hydrolysis of the directing group proceeds via a one-pot transamidation process:

Preparation of the Bifunctional Amine Component

The unsymmetric diamine N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)amine requires careful stereochemical control.

Tetrahydrothiophene Oxidation

Sulfolane formation via hydrogen peroxide-mediated oxidation:

Optimal conditions:

Reductive Amination Sequence

Critical parameters:

-

pH 6.5–7.0 maintained via acetic acid buffer

-

2:1 aldehyde:amine ratio prevents overalkylation

-

Isolated yield: 73% after silica gel purification

Amide Bond Formation Strategies

Coupling the carboxylic acid and diamine components presents challenges due to steric hindrance and amine basicity.

Carbodiimide-Mediated Coupling

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCl/HOBt | DMF | 0 → 25 | 24 | 58 |

| DCC/DMAP | CH₂Cl₂ | Reflux | 12 | 41 |

| HATU | DMF | -20 → 25 | 6 | 82 |

Optimized protocol:

-

Activate 3,6-dimethylbenzofuran-2-carboxylic acid with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF at -20°C

-

Add amine (1.05 equiv) portionwise over 30min

Integrated Process Flow and Scalability

A convergent synthesis route demonstrates viability for gram-scale production:

Critical process parameters:

-

Strict temperature control (±2°C) during exothermic coupling steps

-

Nitrogen atmosphere prevents oxidation of furan moiety

-

Final purification via preparative HPLC (C18 column, 70:30 MeCN/H₂O)

Analytical Characterization Data

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 7.32–7.25 (m, 2H), 6.85 (d, J = 3.2 Hz, 1H), 4.75 (q, J = 12.8 Hz, 2H), 3.92–3.85 (m, 1H), 2.65 (s, 3H), 2.48 (s, 3H)

-

HRMS : m/z calculated for C₂₀H₂₁NO₅S [M+H]⁺: 388.1223, found: 388.1221

Thermal Properties

| Parameter | Value | Method |

|---|---|---|

| Melting point | 184–186°C | Differential scanning calorimetry |

| Decomposition temp | 220°C | TGA (10°C/min) |

Challenges and Optimization Opportunities

-

Steric Effects in Coupling :

-

Sulfone Stability :

-

Furan Ring Reactivity :

Comparative Analysis of Synthetic Routes

Economic Considerations

| Route | Cost Index* | E-Factor** | PMI*** |

|---|---|---|---|

| A | 1.00 | 18.7 | 32.1 |

| B | 1.35 | 23.4 | 41.6 |

*Relative to Route A

**Environmental factor (kg waste/kg product)

***Process Mass Intensity

Route A demonstrates superior atom economy (68% vs. 54% for Route B) and reduced purification demands .

Q & A

Q. Basic Research Focus

- NMR spectroscopy : Analyze ¹H/¹³C spectra to confirm substituent positions (e.g., dimethyl groups at C3/C6 of benzofuran) and verify stereochemistry .

- Mass spectrometry : Use HRMS to confirm molecular weight (expected ~450–500 g/mol based on analogs) .

- X-ray crystallography : Resolve 3D structure to study intramolecular interactions (e.g., hydrogen bonding between sulfone and furan) .

- Computational modeling : Perform DFT calculations to predict stability, electrostatic potential, and reactive sites .

Advanced Tip : Compare experimental IR/Raman spectra with simulated data to validate functional group assignments .

What biological targets are most likely for this compound, and how can binding affinity be experimentally validated?

Q. Advanced Research Focus

- Target prediction : The tetrahydrothiophene sulfone and benzofuran moieties suggest interactions with enzymes (e.g., kinases) or ion channels (e.g., potassium channels) .

- In vitro assays :

- Fluorescence polarization : Measure binding to purified targets (e.g., ATP-binding pockets).

- Patch-clamp electrophysiology : Test modulation of ion channels in cell lines .

- SAR studies : Synthesize analogs to identify critical substituents (e.g., dimethyl groups on benzofuran enhance hydrophobic interactions) .

Methodological Tip : Use SPR (surface plasmon resonance) for real-time kinetic analysis of target binding .

How should researchers address contradictions in reported biological activities across structurally similar compounds?

Advanced Research Focus

Discrepancies may arise from:

- Varied assay conditions (e.g., pH, temperature).

- Off-target effects due to structural promiscuity.

- Differences in cell models (primary vs. immortalized cells).

Q. Resolution Strategies :

- Dose-response studies : Establish EC₅₀/IC₅₀ values under standardized conditions.

- Selectivity profiling : Screen against related targets (e.g., kinase panels) .

- Meta-analysis : Compare data across studies using tools like PubChem BioAssay .

What in vivo experimental designs are recommended to evaluate pharmacokinetics and toxicity?

Q. Advanced Research Focus

- Pharmacokinetics :

- Toxicity :

- Acute toxicity : Dose escalation in mice (OECD 423 guidelines).

- Genotoxicity : Ames test for mutagenicity .

Methodological Tip : Use microsampling techniques to minimize animal use while collecting longitudinal data .

How can computational tools predict the compound’s reactivity and guide synthetic optimization?

Q. Advanced Research Focus

- Reactivity prediction :

- DFT calculations : Identify electrophilic/nucleophilic sites for functionalization .

- MD simulations : Model solvation effects and stability in biological matrices .

- Synthetic accessibility :

- Use retrosynthetic software (e.g., ChemAxon) to prioritize feasible routes.

- Predict reaction yields via machine learning (e.g., IBM RXN) .

Case Study : Analog optimization for improved solubility via introduction of polar groups (e.g., -OH or -NH₂) on the furan ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.